molecular formula C5H10ClN5 B1472939 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride CAS No. 1228583-52-5

5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride

Cat. No.: B1472939
CAS No.: 1228583-52-5
M. Wt: 175.62 g/mol
InChI Key: OEBQFGWJCOTOHF-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride: is a chemical compound that features a pyrrolidine ring and a tetrazole ring. The presence of these two heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the tetrazole moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrile and azide, the tetrazole ring can be formed through a [2+3] cycloaddition reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry: 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.

Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug development. Tetrazole rings are known for their bioisosteric properties, which can mimic carboxylic acids in drug molecules, enhancing their pharmacokinetic profiles.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring, used widely in medicinal chemistry.

    Tetrazole: A five-membered ring containing four nitrogen atoms, known for its bioisosteric properties.

    Pyrrolidinone: A lactam derivative of pyrrolidine, used in various pharmaceutical applications.

Uniqueness: 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride combines the properties of both pyrrolidine and tetrazole rings, making it a versatile compound for research and development. Its dual heterocyclic structure provides unique chemical reactivity and biological activity, distinguishing it from simpler analogs.

Properties

IUPAC Name

5-pyrrolidin-3-yl-2H-tetrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5.ClH/c1-2-6-3-4(1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBQFGWJCOTOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NNN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride
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5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride
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Reactant of Route 5
5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride
Reactant of Route 6
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